1-isocyanato-2-methyl-4-(trifluoromethoxy)benzene
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Overview
Description
1-Isocyanato-2-methyl-4-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C9H6F3NO2 and a molecular weight of 217.15 g/mol . It is characterized by the presence of an isocyanate group (-NCO), a methyl group (-CH3), and a trifluoromethoxy group (-OCF3) attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
The synthesis of 1-isocyanato-2-methyl-4-(trifluoromethoxy)benzene typically involves the reaction of 2-methyl-4-(trifluoromethoxy)aniline with phosgene or its derivatives under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at a low level to prevent decomposition. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Isocyanato-2-methyl-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Polymerization: The isocyanate group can undergo polymerization reactions to form polyurethanes when reacted with polyols.
Common reagents used in these reactions include amines, alcohols, thiols, and polyols. The major products formed depend on the specific reaction conditions and the nature of the nucleophile.
Scientific Research Applications
1-Isocyanato-2-methyl-4-(trifluoromethoxy)benzene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-isocyanato-2-methyl-4-(trifluoromethoxy)benzene involves the reactivity of the isocyanate group. The isocyanate group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, such as the modification of biomolecules and the synthesis of polymers .
Comparison with Similar Compounds
1-Isocyanato-2-methyl-4-(trifluoromethoxy)benzene can be compared with other isocyanate compounds, such as:
Phenyl isocyanate: Lacks the trifluoromethoxy group, making it less reactive in certain applications.
Methyl isocyanate: Smaller and more volatile, used in different industrial processes.
4-Isocyanato-2-(trifluoromethyl)benzonitrile: Contains a nitrile group, which alters its reactivity and applications.
The presence of the trifluoromethoxy group in this compound imparts unique properties, such as increased reactivity and stability, making it suitable for specific applications in research and industry .
Properties
CAS No. |
123820-29-1 |
---|---|
Molecular Formula |
C9H6F3NO2 |
Molecular Weight |
217.1 |
Purity |
95 |
Origin of Product |
United States |
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